

A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Tyrosine-d7	
Cat. No.:	B12316010	Get Quote

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **D-Tyrosine-d7**, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

Deuterium-labeled D-Tyrosine (**D-Tyrosine-d7**) is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Tyrosine. It serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for some physicochemical properties of the deuterated form are not extensively published, the properties of the unlabeled D-Tyrosine provide a reliable approximation. Isotopic labeling with deuterium primarily affects the molecular weight, with minimal impact on bulk properties such as melting point, boiling point, and pKa.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **D-Tyrosine-d7** and its non-deuterated counterpart, D-Tyrosine.



Property	D-Tyrosine-d7	D-Tyrosine	Data Source
Molecular Formula	C9H4D7NO3	C ₉ H ₁₁ NO ₃	-
Molecular Weight	188.23 g/mol	181.19 g/mol	[1]
Melting Point	Not explicitly reported; expected to be >300 °C	>300 °C	[2]
Boiling Point	Not experimentally determined	314.29 °C (rough estimate)	[2]
Solubility	Not explicitly reported	Soluble in alkaline solutions and dilute acids; insoluble in water, acetone, and ethanol.[3]	[3]
pKa (Predicted)	Not explicitly reported	2.25 ± 0.10	[2]
Isotopic Purity	Typically ≥98%	Not Applicable	Vendor Specifications
Appearance	White to off-white powder	White to off-white powder	[2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like **D-Tyrosine-d7** are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid like **D-Tyrosine-d7** can be determined using the capillary method with a melting point apparatus.[4][5]

 Sample Preparation: A small amount of the dry D-Tyrosine-d7 powder is packed into a thinwalled capillary tube to a height of 2-3 mm.[5]



- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow. Due to the high melting point of tyrosine, decomposition may occur before melting.[6][7][8] Fast scanning calorimetry can be an alternative method to avoid thermal decomposition.[6][7][8]

Solubility Determination

The solubility of **D-Tyrosine-d7** in various solvents can be determined using the gravimetric method or spectrophotometric analysis.[9][10][11][12]

- Equilibrium Saturation: An excess amount of D-Tyrosine-d7 is added to a known volume of the solvent (e.g., water, acidic/alkaline solutions, organic solvents) in a sealed container.
- Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

 [9]
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification:
 - Gravimetric Method: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved D-Tyrosine-d7.[11]
 - Spectrophotometric Method: The concentration of the amino acid in the saturated solution is determined by measuring its absorbance at a specific wavelength using a UV-Vis



spectrophotometer, after appropriate dilution and comparison to a standard curve.[10][11]

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in **D-Tyrosine-d7** can be determined by potentiometric titration.[13][14][15][16]

- Solution Preparation: A known quantity of D-Tyrosine-d7 is dissolved in a specific volume of deionized water to create a solution of known concentration.
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
- Titration with Acid: The solution is titrated with a standardized strong acid (e.g., HCl) of known concentration, added in small, precise increments. The pH is recorded after each addition.
- Titration with Base: A separate, identical sample is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition.
- Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]

Isotopic Purity Determination

The isotopic purity of **D-Tyrosine-d7** is a critical parameter and can be accurately determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19][20] [21][22][23][24][25][26]

- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into a high-resolution mass spectrometer,
 often coupled with liquid chromatography (LC-MS).[17][18]
 - Ionization: The molecules are ionized, typically using electrospray ionization (ESI).[17]



- Mass Analysis: The mass-to-charge ratios of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.
- Data Analysis: The relative abundance of the **D-Tyrosine-d7** peak compared to the peaks
 of lower deuteration levels (d6, d5, etc.) is used to calculate the isotopic purity.[17][19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: In a highly deuterated compound, the residual proton signals are significantly reduced. By comparing the integration of these residual proton signals to an internal standard of known concentration, the degree of deuteration can be quantified.[19]
 - ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals. The
 presence of specific deuterium resonances confirms the labeling positions, and the signal
 intensity can be related to the isotopic enrichment.[20][21][23]

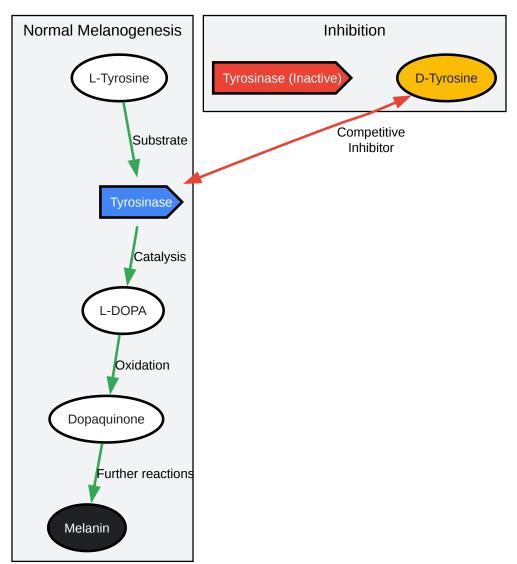
Biological Interactions and Pathways

While D-amino acids are not incorporated into proteins during ribosomal synthesis, D-Tyrosine has been shown to exhibit specific biological activities, including the inhibition of tyrosinase and the disruption of biofilm formation.

Inhibition of Tyrosinase

D-Tyrosine has been found to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[27][28][29] L-Tyrosine is the natural substrate for tyrosinase, which converts it to L-DOPA and subsequently to dopaquinone, a precursor for melanin. D-Tyrosine can bind to the active site of tyrosinase, thereby preventing the binding and conversion of L-Tyrosine.[27][28]





Mechanism of Tyrosinase Inhibition by D-Tyrosine

Click to download full resolution via product page

D-Tyrosine competitively inhibits the enzyme tyrosinase.

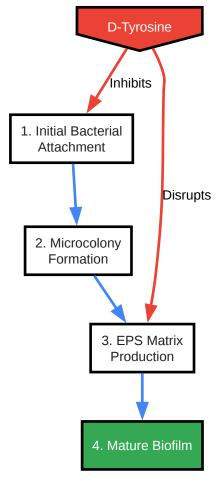
Disruption of Biofilm Formation

D-Tyrosine has been demonstrated to inhibit the formation of bacterial biofilms and can also trigger the disassembly of existing biofilms.[30][31][32][33][34] This effect is observed in both



Gram-positive and Gram-negative bacteria. The proposed mechanism involves the interference with the synthesis or integrity of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

Inhibition of Biofilm Formation by D-Tyrosine



Click to download full resolution via product page

D-Tyrosine inhibits bacterial attachment and EPS production.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway



Foundational & Exploratory

Check Availability & Pricing

For broader context, it is useful to understand the canonical signaling pathway involving L-Tyrosine. L-Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation.[35][36][37][38][39] It is important to note that D-Tyrosine is not a substrate for protein synthesis and therefore does not directly participate in these signaling cascades as a component of receptor tyrosine kinases or their substrates.



General Receptor Tyrosine Kinase (RTK) Signaling Pathway RTK Monomer RTK Dimerization Autophosphorylation of L-Tyrosine Residues

Recruitment of Signaling Proteins (e.g., GRB2, PLCy)

Downstream Signaling Cascade (e.g., MAPK, PI3K)

Cellular Response (Growth, Proliferation, Differentiation)

Click to download full resolution via product page

L-Tyrosine is a key component of RTK signaling pathways.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. D-Tyrosine | C9H11NO3 | CID 71098 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Tyrosine | 556-02-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. thinksrs.com [thinksrs.com]
- 6. New experimental melting properties as access for predicting amino-acid solubility RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 7. Melting properties of amino acids and their solubility in water PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing)
 DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 10. Solubility Parameters of Amino Acids on Liquid—Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Titration Curve of Amino Acids Experiment, Significance, pKa GeeksforGeeks [geeksforgeeks.org]
- 16. researchgate.net [researchgate.net]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-

Foundational & Exploratory





resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isotopic analysis by nuclear magnetic resonance Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 30. inhibition-of-biofilm-formation-by-d-tyrosine-effect-of-bacterial-type-and-d-tyrosine-concentration Ask this paper | Bohrium [bohrium.com]
- 31. Inhibition of biofilm formation by D-tyrosine: Effect of bacterial type and D-tyrosine concentration PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. iwaponline.com [iwaponline.com]
- 33. researchgate.net [researchgate.net]
- 34. journals.asm.org [journals.asm.org]
- 35. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 36. Tyrosine kinase Wikipedia [en.wikipedia.org]
- 37. Physiology, Tyrosine Kinase Receptors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Receptor Tyrosine Kinase Signaling GeeksforGeeks [geeksforgeeks.org]
- 39. Receptor tyrosine kinases: mechanisms of activation and signaling PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12316010#what-are-the-physicochemical-properties-of-d-tyrosine-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com